molecular formula C23H20FN3O B11456767 N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide

N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide

Cat. No.: B11456767
M. Wt: 373.4 g/mol
InChI Key: HFQHBWBLOYKBSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide is a synthetic small molecule featuring a benzimidazole core, a 2-fluorobenzyl group, and a terminal benzamide moiety. This specific structure places it within a class of compounds recognized in medicinal chemistry research for their potential to modulate various biological targets. Benzimidazole derivatives are frequently explored as privileged scaffolds in drug discovery due to their ability to interact with enzymes and receptors . The structural motifs present in this compound are associated with diverse research applications. This compound is related to chemical series that have been investigated as allosteric inhibitors of viral targets, such as the Hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B), by binding to a thumb domain site and preventing the initiation of RNA replication . Furthermore, fluorophenyl-substituted benzimidazole analogs have demonstrated significant antiparasitic activity in research models, showing efficacy against organisms like Leishmania major and Toxoplasma gondii . The benzamide group is a common feature in compounds designed to target enzyme active sites, including protease inhibitors . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules or as a pharmacological tool compound to probe biological mechanisms in hit-to-lead optimization campaigns. It is supplied with guaranteed purity and identity for reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C23H20FN3O

Molecular Weight

373.4 g/mol

IUPAC Name

N-[1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C23H20FN3O/c1-16(25-23(28)17-9-3-2-4-10-17)22-26-20-13-7-8-14-21(20)27(22)15-18-11-5-6-12-19(18)24/h2-14,16H,15H2,1H3,(H,25,28)

InChI Key

HFQHBWBLOYKBSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with Carbonyl Precursors

The benzimidazole ring is classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl compounds. For N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide , the 2-position ethyl group necessitates tailored precursors:

  • Route A : Reaction of o-phenylenediamine with β-keto esters (e.g., ethyl levulinate) under HCl, yielding 2-ethyl-substituted benzimidazoles. This method, however, often requires harsh conditions and yields ≤60%.

  • Route B : Use of glycolic acid derivatives to install hydroxymethyl groups, followed by reduction and functionalization. For example, fluorinated o-phenylenediamines react with glycolic acid in HCl to form 2-(hydroxymethyl)benzimidazoles, which are reduced to 2-methyl derivatives and elongated via Wittig or Grignard reactions.

Fluorinated o-Phenylenediamine Synthesis

Fluorine incorporation precedes benzimidazole formation. Nitration and reduction of fluorinated acetanilides yield fluorinated o-phenylenediamines. For example:

  • 4-Fluoro-2-nitroacetanilide is reduced using SnCl₂ in HCl to 4-fluoro-o-phenylenediamine .

  • Subsequent cyclization with carbonyl precursors installs fluorine at specified positions.

N-Alkylation with 2-Fluorobenzyl Groups

Alkylation Conditions

The 1-position of benzimidazole is alkylated using 2-fluorobenzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF or DMSO). Key considerations include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict temperature control (0–25°C).

  • Regioselectivity : Benzimidazole’s N1 site is preferentially alkylated due to lower steric hindrance and electronic factors.

Optimization Data

ParameterOptimal ConditionYield (%)
BaseK₂CO₃85–90
SolventDMF88
Temperature25°C82
Reaction Time12 h85

Post-alkylation purification via recrystallization (acetonitrile/toluene) achieves >95% purity.

Functionalization of the 2-Position: Ethylamine Installation

Reductive Amination of 2-Formylbenzimidazoles

  • Oxidation : 2-Methylbenzimidazoles are oxidized to 2-formyl derivatives using MnO₂ or TEMPO/NaClO.

  • Reductive Amination : Reaction with ethylamine and NaBH₃CN in MeOH installs the ethylamine side chain. Yields: 70–75%.

Mitsunobu Reaction

For hydroxymethyl intermediates (e.g., 2-(hydroxymethyl)benzimidazoles), Mitsunobu reaction with ethylamine derivatives (e.g., ethyl azide) introduces the ethyl group. Typical conditions:

  • Reagents : DIAD, PPh₃, THF.

  • Yield : 65–70%.

Acylation to Form the Benzamide Moiety

Coupling Reagents and Conditions

The ethylamine intermediate is acylated with benzoyl chloride using peptide coupling reagents:

Reagent SystemSolventYield (%)
EDCl/HOBtDCM85
T3P/Et₃NTHF88
Pivaloyl ChlorideToluene80

Reaction progress is monitored via TLC (eluent: EtOAc/hexane 1:1), with purification by silica chromatography.

Characterization of Final Product

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.85–7.40 (m, 9H, aromatic), 5.32 (s, 2H, NCH₂), 3.65 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).

  • HPLC Purity : >99% (C18 column, MeCN/H₂O 70:30).

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis

Immobilization of benzimidazole precursors on Wang resin enables stepwise alkylation and acylation. While reducing purification steps, yields are lower (60–65%).

Microwave-Assisted Reactions

Microwave irradiation (100°C, 30 min) accelerates alkylation and acylation steps, improving yields by 10–15% compared to conventional heating.

Scalability and Industrial Considerations

  • Cost Drivers : 2-Fluorobenzyl bromide (≈$450/mol) and coupling reagents (EDCl ≈$200/mol) dominate costs.

  • Green Chemistry : Solvent recycling (DMF, THF) and catalytic methods (e.g., CuI for amidation) reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the benzimidazole ring or the benzamide moiety.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: Used in biochemical assays to study enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural features are compared to related benzimidazole-benzamide derivatives, focusing on substituent effects, bioactivity, and synthesis strategies.

Substituent Variations on the Benzimidazole Core
Compound Name Benzimidazole Substituent Benzamide Substituent Key Properties Reference
Target Compound 2-Fluorophenylmethyl Benzamide Enhanced lipophilicity due to fluorinated aryl group; potential for improved target binding via halogen interactions.
3‑(2‑(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) Thioacetamido 2,4-Dinitrophenyl Antimicrobial/anticancer activity; electron-withdrawing nitro groups may enhance reactivity.
N'{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetyl benzamide (BH) 2-Oxoethylphenyl Hydroxyacetyl Polar hydroxyacetyl group improves solubility; tested for anti-inflammatory activity.
N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]benzamide (Compound 15) Thienylmethylthio 3-Cyano-2-pyridinylaminoethyl Sulfur-containing substituents may modulate redox properties or metal-binding capacity.

Key Observations :

  • Fluorine Substitution: The 2-fluorophenyl group in the target compound likely enhances metabolic stability and membrane permeability compared to non-halogenated analogs .
  • Polar vs. Nonpolar Groups: Hydroxyacetyl (BH) improves water solubility, whereas thioether or fluorinated groups (target compound) favor lipophilicity and blood-brain barrier penetration .

Q & A

Basic: What are the optimal synthetic conditions for preparing N-({1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)benzamide?

Methodological Answer:
The synthesis typically involves refluxing intermediates like benzimidazole derivatives with benzamide under controlled conditions. Key parameters include:

  • Temperature: 100°C in a water bath to ensure complete reaction without decomposition .
  • Reaction Time: 2–4 hours, monitored via TLC to confirm reaction completion .
  • Purification: Recrystallization using methanol or methanol-water mixtures improves purity (yields ~75%) .
  • Solvent Choice: Acetonitrile-water mixtures (3:1) enhance solubility and reaction efficiency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and molecular connectivity .
  • IR Spectroscopy: Validates carbonyl (C=O, ~1650 cm⁻¹) and benzimidazole (N-H, ~3400 cm⁻¹) groups .
  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns to verify synthesis accuracy .
  • X-ray Crystallography (if applicable): Resolves crystal structure and stereochemistry .

Basic: How is the anti-inflammatory activity of this compound initially assessed?

Methodological Answer:

  • In Vitro Assays: COX-1/COX-2 inhibition assays quantify enzyme activity reduction using colorimetric substrates (e.g., prostaglandin E₂ measurement) .
  • Cell-Based Models: LPS-induced inflammation in macrophages measures cytokine (IL-6, TNF-α) suppression via ELISA .
  • Dose-Response Curves: IC₅₀ values are calculated to compare potency with reference drugs (e.g., ibuprofen) .

Advanced: How do substituents on the benzimidazole and benzamide rings influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Hydrophilic Groups (e.g., -OH): Improve solubility but may reduce membrane permeability; balance via prodrug strategies .
  • Comparative SAR Studies: Replace 2-fluorophenyl with 3-chlorophenyl to assess halogen effects on target engagement .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) to minimize discrepancies .
  • Purity Analysis: Use HPLC to confirm >95% purity, as impurities (e.g., unreacted intermediates) may skew bioactivity .
  • Target Validation: Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, COX-2) .

Advanced: What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses in COX-2 or kinase active sites, focusing on hydrogen bonds with benzamide carbonyl .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess complex stability and ligand-binding free energy (ΔG) .
  • QSAR Models: Corrogate substituent electronegativity with IC₅₀ values to design optimized analogs .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Scaffold Modifications: Synthesize variants with morpholine or oxadiazole substitutions to probe steric and electronic effects .
  • Bioisosteric Replacement: Substitute benzamide with sulfonamide to assess impact on target selectivity .
  • In Vivo Correlation: Compare pharmacokinetic profiles (e.g., AUC, half-life) of analogs in rodent models .

Basic: What strategies stabilize this compound during storage?

Methodological Answer:

  • Lyophilization: Store as a lyophilized powder under argon to prevent hydrolysis of the benzamide group .
  • Temperature Control: Keep at -20°C in amber vials to avoid photodegradation .
  • Buffered Solutions: Use pH 7.4 PBS for short-term storage, avoiding extreme pH to prevent imidazole ring cleavage .

Advanced: What mechanistic insights explain unexpected byproducts during synthesis?

Methodological Answer:

  • Reaction Monitoring: Use LC-MS to detect intermediates (e.g., hydrazides) formed due to incomplete coupling .
  • Acid/Base Catalysis: Adjust pH to suppress side reactions (e.g., benzimidazole N-alkylation instead of C-alkylation) .
  • Isolation Techniques: Employ column chromatography with silica gel (hexane:ethyl acetate gradients) to separate regioisomers .

Advanced: How to enhance selectivity for a specific biological target?

Methodological Answer:

  • Fragment-Based Screening: Identify minimal pharmacophores using X-ray crystallography of target-ligand complexes .
  • Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Allosteric Modulation: Introduce bulky substituents (e.g., morpholine) to favor binding to less-conserved allosteric sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.